Cas no 53-31-6 (Medibazine)

Medibazine structure
Medibazine structure
Nome do Produto:Medibazine
N.o CAS:53-31-6
MF:C25H26N2O2
MW:386.486146450043
CID:369270
PubChem ID:30974

Medibazine Propriedades químicas e físicas

Nomes e Identificadores

    • Piperazine,1-(1,3-benzodioxol-5-ylmethyl)-4-(diphenylmethyl)-
    • 1-benzhydryl-4-(1,3-benzodioxol-5-ylmethyl)piperazine
    • 1-(Diphenylmethyl)-4-piperonylpiperazine
    • 1-benzhydryl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine
    • Benzhydryl-1-piperonyl piperazine
    • EINECS 200-168-7
    • Medibazina [DCIT]
    • Medibazine
    • Medibazine [INN:DCF]
    • Medibazinum [INN-Latin]
    • Piperazine,1-diphenylmethyl-4-piperonyl
    • Vialibran
    • BRN 0901009
    • Piperazine, 1-(1,3-benzodioxol-5-ylmethyl)-4-(diphenylmethyl)-
    • Medibazina
    • Piperazine, 1-(1,3-benzodioxol-5-ylmethyl)-4-(diphenylmethyl)-, hydrochloride (1:1)
    • NS00032712
    • UNII-10F3RUK41T
    • 7NFK89B690
    • S-4105
    • Medibazin
    • UNII-7NFK89B690
    • Q27268616
    • 4105 S
    • S 4105
    • CHEBI:135607
    • CHEMBL2104758
    • 22193-78-8
    • SCHEMBL308996
    • 53-31-6
    • MEDIBAZINE [INN]
    • Medibazinum
    • s4105
    • 1-BENZHYDRYL-4-PIPERONYLPIPERAZINE
    • 10F3RUK41T
    • MEDIBAZINE [MI]
    • 1-(1,3-benzodioxol-5-ylmethyl)-4-(diphenylmethyl)piperazine
    • MEDIBAZINE HYDROCHLORIDE
    • Piperazine, 1-diphenylmethyl-4-piperonyl-
    • DTXSID70201042
    • Inchi: InChI=1S/C25H26N2O2/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23/h1-12,17,25H,13-16,18-19H2
    • Chave InChI: ORAUEDBBTFLQSK-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5

Propriedades Computadas

  • Massa Exacta: 386.19900
  • Massa monoisotópica: 386.199428076g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 477
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 24.9Ų
  • XLogP3: 4.8

Propriedades Experimentais

  • PSA: 24.94000
  • LogP: 4.19830

Medibazine Informações de segurança

Medibazine Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Medibazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M533160-50mg
Medibazine
53-31-6
50mg
$ 155.00 2023-04-15
TRC
M533160-500mg
Medibazine
53-31-6
500mg
$ 1183.00 2023-04-15
TRC
M533160-250mg
Medibazine
53-31-6
250mg
$ 689.00 2023-04-15

Medibazine Literatura Relacionada

  • 1. Metal–carbonyl and metal–nitrosyl complexes. Part V. The crystal and molecular structure of the tricarbonylchromium derivative of methyl benzoate
    O. L. Carter,A. T. McPhail,G. A. Sim J. Chem. Soc. A 1967 1619
  • 2. The crystal structure of a compound containing tin(IV) in both 5-fold and 6-fold co-ordination: [(CH3)2SnCl,terpyridyl]+[(CH3)2SnCl3]–
    Frederick W. B. Einstein,Bruce R. Penfold J. Chem. Soc. A 1968 3019
  • 3. 929. Conformational studies by nuclear magnetic resonance. Part VI. Adjacently deuterated 2-, 3-, and 4-methylcyclohexanol esters, cyclohexyl nitrite, and cyclo-octyl acetate
    E. Premuzic,L. W. Reeves J. Chem. Soc. 1964 4817
  • 4. Gas phase and condensed phase SNi reactions. The competitive six and seven centre cyclisations of the 5,6-epoxyhexoxide anion. A joint experimental and ab initio study. A comparison with SNi reactions of homologous epoxyalkoxide anions??
    John M. Hevko,Suresh Dua,John H. Bowie,Mark S. Taylor J. Chem. Soc. Perkin Trans. 2 1999 457
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